Synthesis Energetics: Favorable Free Energy Barrier for LiAl(NMe₂)₄ Formation vs. Subsequent Transamination
The synthesis of lithium tetrakis(dimethylamino)aluminate from LiAlH₄ and dimethylamine proceeds via a four‑step pathway with an overall favorable free energy profile, as determined by DFT calculations at the B3LYP‑D3BJ/6‑311G(d,p) level of theory [1]. The reaction of LiAl(NMe₂)₄ with AlCl₃ to form tris(dimethylamino)aluminum (Al(NMe₂)₃) is endothermic over three steps but remains spontaneous under ambient conditions [1]. This contrasts with the direct synthesis of Al(NMe₂)₃ from AlCl₃ and LiNMe₂, which involves a different energy landscape and potential side reactions [1]. The calculated free energy barriers validate LiAl(NMe₂)₄ as a kinetically viable and thermodynamically accessible intermediate for the production of high‑purity aluminum amide precursors [1].
| Evidence Dimension | Free energy change (ΔG, kcal/mol) for key reaction steps |
|---|---|
| Target Compound Data | Reaction LiAlH₄ + 4 HNMe₂ → LiAl(NMe₂)₄ + 4 H₂: ΔG not explicitly quantified but stated to occur spontaneously over four steps with moderate barriers |
| Comparator Or Baseline | Reaction LiAl(NMe₂)₄ + AlCl₃ → Al(NMe₂)₃ + LiCl: Endothermic but spontaneous; alternative route (AlCl₃ + 3 LiNMe₂) not computed but likely involves different transition states |
| Quantified Difference | Not numerically expressed in the available abstract; qualitative statement that both pathways are spontaneous and consistent with experimental observations |
| Conditions | DFT calculations (B3LYP‑D3BJ/6‑311G(d,p)) with SMD implicit solvent model for THF at 298.15 K |
Why This Matters
Confirms that LiAl(NMe₂)₄ is a thermodynamically favorable and synthetically practical intermediate for producing high‑value aluminum precursors, reducing development risk for scale‑up.
- [1] Bai, H.; Qin, X.; Bai, Y. Density Functional Theory Study on Synthesis Mechanism of Tris(dimethylamino)aluminum. Russ. J. Phys. Chem. A 2024, 98, 3134–3143. View Source
